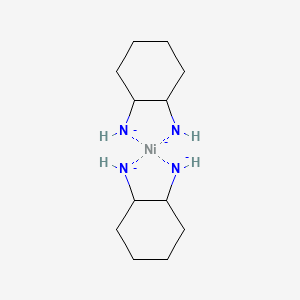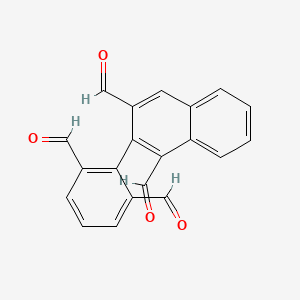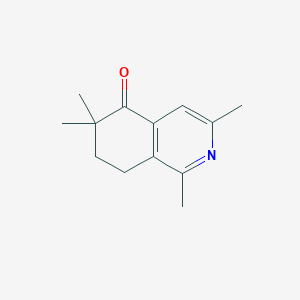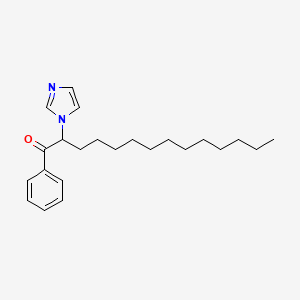![molecular formula C9H14 B14640983 Bicyclo[5.1.1]non-1-ene CAS No. 56516-60-0](/img/structure/B14640983.png)
Bicyclo[5.1.1]non-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[511]non-1-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon that features a unique structure with two interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.1.1]non-1-ene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.1.1]non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as hydroxide ions can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Bicyclo[5.1.1]non-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound derivatives.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of bicyclo[5.1.1]non-1-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can lead to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]non-1-ene: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.3]undecane: A larger bicyclic compound with three interconnected rings.
Uniqueness
Bicyclo[511]non-1-ene is unique due to its specific ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
56516-60-0 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
bicyclo[5.1.1]non-1-ene |
InChI |
InChI=1S/C9H14/c1-2-4-8-6-9(7-8)5-3-1/h4,9H,1-3,5-7H2 |
Clave InChI |
MBPWYCHAYZLXTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC(=CC1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)

![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)


![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)





